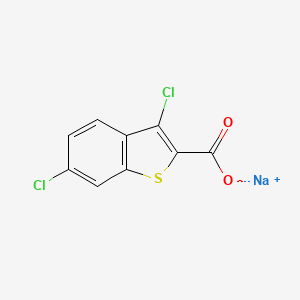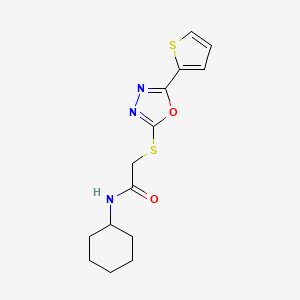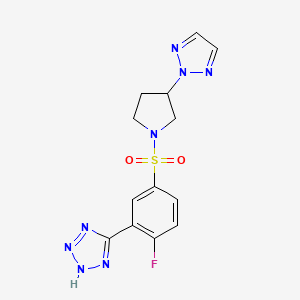
3,6-ジクロロ-1-ベンゾチオフェン-2-カルボン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C9H4Cl2O2SNa It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
科学的研究の応用
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in metabolic disorders and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food .
Mode of Action
BT2 is an orally active, allosteric inhibitor of BCKDK . It works by binding to BDK and inducing its dissociation from the BCKD complex (BCKDC) . This action effectively inhibits the activity of BCKDK, thereby increasing the activity of the BCKDC .
Biochemical Pathways
The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs . Normally, BCKDK phosphorylates and inactivates the BCKDC, leading to an accumulation of BCAAs . When bt2 inhibits bckdk, the bckdc remains active, which enhances the metabolism of bcaas and reduces their levels in the plasma .
Pharmacokinetics
BT2 exhibits superior pharmacokinetics and metabolic stability . It is soluble in DMSO, up to at least 20 mg/ml . The compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months .
Result of Action
The action of BT2 results in a robust increase in BCKDC activity in the heart, muscle, and kidney . This leads to a decrease in the levels of BCAAs in the plasma . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart .
Action Environment
The action, efficacy, and stability of BT2 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Moreover, the compound’s stability can be influenced by storage conditions
生化学分析
Biochemical Properties
Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase inhibitor . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability . This compound interacts with enzymes such as BCKD kinase, leading to increased cellular BCKDC activity .
Cellular Effects
The compound influences cell function by increasing cellular BCKDC activity in cultures . It induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .
Molecular Mechanism
At the molecular level, Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate exerts its effects through binding interactions with biomolecules, specifically the BCKD kinase . This interaction leads to the dissociation of BDK from the BCKD complex, thereby inhibiting the kinase .
Temporal Effects in Laboratory Settings
The effects of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate change over time in laboratory settings. The compound has superior pharmacokinetics and metabolic stability
Dosage Effects in Animal Models
In animal models, the effects of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate vary with different dosages . The typical dosing range is 20-40 mg/kg (ip. or po. in vivo; mice & rats) or 200 mg/kg diet .
Metabolic Pathways
Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate is involved in the metabolic pathway of the branched-chain α-ketoacid dehydrogenase complex . It interacts with the BCKD kinase, a key enzyme in this pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves the chlorination of benzothiophene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
類似化合物との比較
Similar Compounds
- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid
- 3,6-Dichloro-1-benzothiophene-2-carboxamide
- 3,6-Dichloro-1-benzothiophene-2-carboxylate esters
Uniqueness
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its acid or ester counterparts. This property makes it particularly valuable in biological and medicinal research.
特性
IUPAC Name |
sodium;3,6-dichloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S.Na/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSJHYXUJYUPRG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2451505.png)

![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2451515.png)





